Rhapontisterone
Overview
Description
Rhapontisterone, also known as Punisterone, is a naturally occurring phytochemical derived from the herb Reynoutria rhaponticum . It exhibits potent anti-cancer properties and holds promise in the research of various types of cancer, including breast, prostate, and colon cancer . The biological sources of Rhapontisterone include Blandfordia punicea and Rhaponticum uniflorum .
Molecular Structure Analysis
Rhapontisterone has a molecular formula of C27H44O8 and an exact mass of 496.30 . The detailed molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis
Rhapontisterone has a molecular weight of 496.640 . Its physical properties such as melting point, boiling point, and density are not provided in the searched resources.Scientific Research Applications
Phytoecdysteroids from Rhaponticum uniflorum
Rhapontisterone has been identified as a significant phytoecdysteroid isolated from the roots of Rhaponticum uniflorum. This compound, along with others like ecdysterone, has been extensively studied for its structural properties, demonstrating the potential for various applications in scientific research related to natural product chemistry and pharmacognosy (Xi‐qiang Li et al., 2000).
Effects on Muscle Protein Synthesis and Performance
Research into Rhaponticum carthamoides, which contains rhapontisterone, has shown its influence on muscle protein synthesis and physical performance. A study found that supplementation of Rhaponticum carthamoides, coupled with resistance exercise, enhanced protein synthesis and improved mean power performance in rats, suggesting potential applications in sports science and muscle physiology (Rémi Roumanille et al., 2020).
Medicinal Plant Applications
An introduction to the Rhaponticum genus, which includes species containing rhapontisterone, highlights the growing interest in medicinal plants. These plants are noted for their mild effects on the human body, low toxicity, and the presence of numerous biologically active substances. This research emphasizes the relevance of plants like Rhaponticum in medicine, pointing to potential applications in developing therapeutic drugs based on natural compounds (A. E. et al., 2023).
Anticancer Potential
A study investigating rhaponticin, a related compound to rhapontisterone, demonstrated its potential in suppressing osteosarcoma. The study noted that rhaponticin inhibited the PI3K-Akt-mTOR pathway in human osteosarcoma cells, suggesting its potential application in cancer research and therapy (Suresh Mickymaray et al., 2021).
properties
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3/t14-,16-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYXCVCRWJEMV-XYFSXPBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11799446 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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